2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group, a furan ring, and a carbonitrile group, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 2-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 4-iodobenzaldehyde with 2-amino-4,5-diphenylfuran-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like glacial acetic acid . The mixture is stirred at room temperature for a specified period, resulting in the formation of the desired compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Scientific Research Applications
2-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity or altering their function. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE stands out due to its unique combination of structural features and biological activity. Similar compounds include:
2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile: This compound shares a similar furan and carbonitrile structure but differs in the substituent on the phenyl ring.
2’-{(E)-[(3-iodophenyl)methylidene]amino}-3’a,4’,7’,7’a-tetrahydro-1’H-spiro[cyclopropane-1,8’-[4,7]methanoisoindole]-1’,3’(2’H)-dione: This compound has a similar iodophenyl group but a different core structure.
Properties
Molecular Formula |
C24H15IN2O |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-[(E)-(4-iodophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15IN2O/c25-20-13-11-17(12-14-20)16-27-24-21(15-26)22(18-7-3-1-4-8-18)23(28-24)19-9-5-2-6-10-19/h1-14,16H/b27-16+ |
InChI Key |
ZCPJXFQHVIFJDJ-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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